molecular formula C11H20BNO3Si B1143935 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 1309982-37-3

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid

Cat. No.: B1143935
CAS No.: 1309982-37-3
M. Wt: 253.18
InChI Key: LTZDPPIAAAILAR-UHFFFAOYSA-N
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Description

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used as reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The TBS protection is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as pyridine or imidazole . The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated systems for reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl products.

    Oxidation: Phenolic derivatives.

    Substitution: Free hydroxyl pyridine derivatives.

Scientific Research Applications

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is unique due to its combination of a boronic acid group and a TBS-protected hydroxyl group on a pyridine ring. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group participates in the reaction while the TBS group protects the hydroxyl group from unwanted reactions .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDPPIAAAILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148655
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-37-3
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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